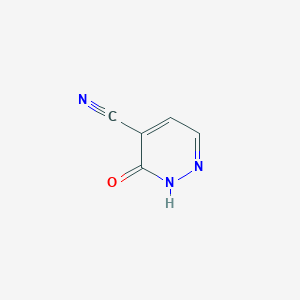

3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1H-pyridazine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c6-3-4-1-2-7-8-5(4)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZLKSSMZLLSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495117 | |

| Record name | 3-Oxo-2,3-dihydropyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64882-65-1 | |

| Record name | 3-Oxo-2,3-dihydropyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Oxo-2,3-dihydropyridazine-4-carbonitrile CAS number

An In-depth Technical Guide to 3-Oxo-2,3-dihydropyridazine-4-carbonitrile CAS Number: 64882-65-1

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring a pyridazinone core. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its synthetic versatility and presence in a wide array of pharmacologically active molecules. The pyridazinone ring system, an aromatic six-membered ring with two adjacent nitrogen atoms, serves as a privileged scaffold, enabling the exploration of diverse chemical space through targeted modifications.[1] Derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and immunomodulatory properties.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, serving as a critical resource for scientists leveraging this valuable building block.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physicochemical properties are foundational to its successful application in research and development. This compound is typically supplied as a solid with high purity.[2]

| Property | Value | Source |

| CAS Number | 64882-65-1 | [2][3][4] |

| IUPAC Name | 6-oxo-1H-pyridazine-5-carbonitrile | [3] |

| Molecular Formula | C₅H₃N₃O | [3][5] |

| Molecular Weight | 121.10 g/mol | [3][5] |

| Physical Form | Solid | |

| Purity | ≥98% | [2] |

| InChI Key | CPZLKSSMZLLSBN-UHFFFAOYSA-N | [3] |

| SMILES | C1=C(C(=O)NN=C1)C#N | [3] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [5] |

Synthesis Strategies

The synthesis of the 3-oxo-2,3-dihydropyridazine core is a well-established process in heterocyclic chemistry, typically achieved through the cyclocondensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine. While various substituted pyridazinones are reported, the synthesis of the title compound, this compound, can be approached through several strategic routes. One efficient method involves the reaction of a suitably functionalized four-carbon precursor with a hydrazine source.

A recently developed methodology for related structures involves a one-pot, solvent-free synthesis promoted by a nano catalyst, highlighting the ongoing innovation in accessing this scaffold with high efficiency and yield.[6][7]

Representative Experimental Protocol: Synthesis of Substituted Pyridazinones

The following protocol is a representative example for the synthesis of the pyridazinone scaffold, adapted from methodologies used for structurally similar compounds.[6][7] This method illustrates the condensation of a dicarbonyl compound with a cyanoacetyl hydrazide, showcasing a modern, efficient approach.

Step 1: Preparation of the Reaction Mixture

-

In a 50 mL round-bottom flask, combine the substituted benzil (1.0 mmol), cyanoacetyl hydrazide (1.0 mmol), and a catalytic amount of Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) nano catalyst (approx. 5 mol%).

-

Ensure all reagents are finely powdered and thoroughly mixed.

Step 2: Solid-Phase Reaction

-

Heat the solid mixture under solvent-free conditions. The optimal temperature should be determined empirically but is often in the range of 100-120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). This type of reaction is often rapid, with completion times reported to be within 2-4 minutes.[6]

Step 3: Work-up and Purification

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add ethanol (10-15 mL) to the flask and stir to dissolve the product, leaving the solid catalyst behind.

-

Filter the mixture to remove the catalyst. The catalyst can often be recovered, washed, and reused.

-

Wash the collected catalyst with a small amount of fresh ethanol.

-

Combine the filtrate and washings.

-

Reduce the solvent volume under reduced pressure until precipitation of the product is observed.

-

Cool the solution in an ice bath to maximize crystallization.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo.

Self-Validation and Causality: The use of a solid-phase, solvent-free method with a nano catalyst is a hallmark of green chemistry principles. It minimizes waste, reduces reaction times, and simplifies purification. The catalyst's high surface area and activity facilitate the cyclocondensation reaction, leading to high yields (reported as 90-95% for analogous compounds) in a fraction of the time required for traditional solution-phase methods.[6][7]

Caption: High-efficiency synthesis of the pyridazinone core.

Chemical Reactivity and Synthetic Utility

This compound is a versatile synthetic intermediate, offering multiple reaction sites for diversification. Its strategic utility stems from the reactivity of the nitrile group, the N-H of the pyridazinone ring, and the potential for substitution on the heterocyclic core.

-

N-Alkylation/Arylation : The acidic N-H proton of the pyridazinone ring can be readily deprotonated by a suitable base, and the resulting anion can be alkylated or arylated to introduce substituents at the N-2 position. This is a common strategy in the development of pyridazinone-based therapeutics to modulate solubility, cell permeability, and target engagement.[8]

-

Nitrile Group Transformations : The nitrile moiety is a valuable functional handle. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (3-Oxo-2,3-dihydropyridazine-4-carboxylic acid, CAS 54404-06-7)[9] or converted into a carboxamide. This transformation is crucial for developing derivatives like the CB2R inverse agonists and AHR inhibitors, where the carboxamide group often serves as a key hydrogen bond donor or acceptor.[8][10]

-

Ring Substitution : While the parent molecule lacks an obvious leaving group on the carbon framework, halogenated precursors (e.g., a chloro or bromo substituent at the C-6 position) are frequently used. These halogens can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki coupling) to introduce a wide range of aryl or heteroaryl groups, as demonstrated in the synthesis of ITK inhibitors.[1]

Caption: Key reaction pathways for chemical diversification.

Applications in Drug Discovery

The 3-oxo-2,3-dihydropyridazine scaffold is a cornerstone in the design of novel therapeutics targeting a range of diseases. Its rigid structure presents substituents in a well-defined spatial orientation, making it an ideal platform for designing selective kinase inhibitors and receptor modulators.

Case Study 1: Interleukin-2-inducible T-cell Kinase (ITK) Inhibitors

In a recent study, the 3-oxo-2,3-dihydropyridazine scaffold was identified as a novel chemotype for the selective inhibition of ITK, a crucial kinase in T-cell signaling and a target for T-cell leukemia.[1] By developing a modular synthesis, researchers systematically modified the scaffold at the N-2 and C-6 positions. This work led to the discovery of compound 9 , which exhibited selective ITK inhibition (IC₅₀ = 0.87 µM) with no activity against the related BTK kinase. This selectivity is critical for minimizing off-target effects. Western blot analysis confirmed that compound 9 effectively reduced the phosphorylation of ITK and its downstream targets in leukemia cells, validating its on-target mechanism of action.[1]

Case Study 2: Cannabinoid Receptor Type-2 (CB2R) Inverse Agonists

The scaffold has also been exploited to develop potent and selective inverse agonists for the cannabinoid receptor type-2 (CB2R), a target for inflammatory and neuropathic pain.[8] Researchers designed a series of 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamides. Structure-activity relationship (SAR) studies revealed that specific substitutions on the N-2 benzyl group and the C-4 carboxamide were critical for achieving high affinity and selectivity. The lead compound from this series displayed nanomolar affinity for CB2R (Kᵢ = 2.0 nM) and over 2000-fold selectivity against CB1R, demonstrating the scaffold's ability to be fine-tuned for highly specific receptor interactions.[8]

Case Study 3: Aryl Hydrocarbon Receptor (AHR) Inhibitors for Cancer

Patents have been filed for 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides as inhibitors of the Aryl Hydrocarbon Receptor (AHR).[10] AHR is a ligand-activated transcription factor implicated in tumor progression and immune evasion. By inhibiting AHR, these compounds have the potential to treat various cancers, showcasing yet another therapeutic avenue for this versatile chemical core.[10]

Caption: Scaffold-based drug design for multiple targets.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

GHS Pictogram : GHS06 (Toxic)

-

Hazard Statements :

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P311: Call a POISON CENTER or doctor/physician.

-

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

This compound (CAS: 64882-65-1) is more than a simple chemical reagent; it is a powerful and versatile building block that has enabled significant advances in medicinal chemistry. Its robust synthesis, predictable reactivity, and the proven success of its derivatives in modulating key biological targets like kinases and receptors underscore its importance. For researchers and drug development professionals, this compound represents a validated starting point for the design and synthesis of novel, high-value therapeutic agents.

References

- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [sobekbio.com]

- 3. This compound | C5H3N3O | CID 12376256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bldpharm.com [bldpharm.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. iris.uniss.it [iris.uniss.it]

- 9. 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid | C5H4N2O3 | CID 12338786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 3-Oxo-2,3-dihydropyridazine-4-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile, a key heterocyclic compound in modern medicinal chemistry. With a molecular weight of 121.10 g/mol , this molecule serves as a pivotal scaffold and intermediate for the synthesis of a diverse range of pharmacologically active agents.[1][2] This document details its fundamental physicochemical properties, explores common and advanced synthetic methodologies, and highlights its significant applications in the development of novel therapeutics, including kinase inhibitors and receptor modulators. The guide is intended for researchers, chemists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the utilization of this versatile pyridazinone derivative.

The Pyridazinone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridazinone ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged structure" in drug discovery.[3] Its unique electronic and steric properties, coupled with multiple sites for chemical modification, allow for the fine-tuning of physicochemical and biological characteristics.[3] Derivatives of the 3-oxo-2,3-dihydropyridazine core, in particular, have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[3][4] The synthetic accessibility of this scaffold makes it an attractive platform for designing selective inhibitors for various enzyme and receptor targets, underscoring the importance of understanding parent compounds like this compound.[3]

Physicochemical and Structural Properties

This compound is a solid compound under standard conditions, identified by the CAS Number 64882-65-1.[2] Its structural and chemical properties are foundational to its role as a synthetic building block.

| Property | Value | Source(s) |

| Molecular Weight | 121.10 g/mol | [1][2][5] |

| Molecular Formula | C₅H₃N₃O | [1][2] |

| IUPAC Name | 6-oxo-1H-pyridazine-5-carbonitrile | [2] |

| CAS Number | 64882-65-1 | [1][2] |

| Physical Form | Solid | |

| SMILES | C1=C(C(=O)NN=C1)C#N | [2] |

| InChI Key | CPZLKSSMZLLSBN-UHFFFAOYSA-N | [2] |

| Storage Conditions | Inert atmosphere, room temperature, keep in dark place | [1] |

Safety Profile: This compound is classified as hazardous, with a GHS06 pictogram indicating toxicity. It is toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331). Appropriate personal protective equipment (PPE) and handling in a ventilated enclosure are mandatory.

Synthesis and Mechanistic Considerations

While this compound itself is a specific target, the broader class of substituted pyridazinones is of immense interest. A highly efficient and modern approach for synthesizing 5,6-disubstituted derivatives involves a one-pot, solvent-free condensation reaction promoted by a nano-catalyst.[6][7] This method highlights a green chemistry approach that offers very short reaction times (2–4 minutes) and high yields (90–95%).[6]

The general mechanism involves the reaction of a 1,2-dicarbonyl compound (like a substituted benzil) with cyanoacetylhydrazide. The catalyst facilitates the initial condensation and subsequent cyclization, leading to the formation of the dihydropyridazine ring.

Caption: General workflow for the nano-catalyzed synthesis of pyridazinone derivatives.

Core Applications in Medicinal Chemistry

The this compound scaffold is a cornerstone for developing targeted therapies. Its derivatives have been extensively explored for various indications:

-

Kinase Inhibition: A novel series of derivatives has been designed for the selective inhibition of Interleukin-2-inducible T-cell kinase (ITK), a crucial target in T-cell leukemia.[3] Compound 9 from this series emerged as a lead candidate with a favorable therapeutic index, demonstrating on-target inhibition of ITK signaling pathways in Jurkat cells.[3] Other related structures have shown potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2).[4]

-

Receptor Modulation: Researchers have developed potent and selective inverse agonists for the Cannabinoid Receptor Type 2 (CB2R) using a 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide scaffold.[8] These compounds have potential applications in treating diseases where CB2R modulation is beneficial, and docking studies have elucidated their specific binding patterns.[8]

-

Cancer Therapy: The scaffold is utilized in compounds designed to inhibit the Aryl Hydrocarbon Receptor (AHR), a target implicated in cancer and dysregulated immune responses.[9]

Experimental Protocol: Nano-Catalyzed Synthesis of 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile

This protocol is adapted from a reported efficient, solid-phase synthesis method.[6][7]

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Cyanoacetylhydrazide

-

Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) nano-catalyst

-

Mortar and pestle

-

Ethanol (for recrystallization)

-

Thin Layer Chromatography (TLC) apparatus

-

Melting point apparatus

Procedure:

-

Reactant Preparation: In a clean, dry mortar, combine benzil (1 mmol), cyanoacetylhydrazide (1 mmol), and a catalytic amount of CCSO nano powder (e.g., 5 mol%).

-

Solid-Phase Reaction: Grind the mixture vigorously with a pestle at room temperature for 2-4 minutes. The progress of the reaction can be monitored by TLC.

-

Scientist's Note (Causality): The mechanical grinding provides the activation energy for the solid-state reaction. The CCSO nano-catalyst offers a high surface area, dramatically increasing the reaction rate and allowing the transformation to proceed efficiently without the need for a solvent. This aligns with green chemistry principles by reducing waste.

-

-

Work-up and Isolation: Upon completion, add a small amount of cold water to the reaction mixture and triturate to solidify the product. Filter the crude solid product using a Buchner funnel and wash with cold water to remove any unreacted starting materials or water-soluble byproducts.

-

Purification (Self-Validation): Purify the crude product by recrystallization from hot ethanol. The formation of crystals upon cooling indicates the successful isolation of a single compound. Dry the purified crystals under vacuum.

-

Characterization (Self-Validation): Confirm the identity and purity of the final product, 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile.

-

Determine the melting point and compare it to the literature value.

-

Acquire spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm the chemical structure. The presence of characteristic peaks for the pyridazinone ring, phenyl groups, and the nitrile moiety validates the synthesis.

-

Safety Precaution: The parent compound is toxic. While the toxicity of all derivatives is not known, it is prudent to handle all materials in a fume hood while wearing gloves, safety glasses, and a lab coat.

Conclusion

This compound is more than a chemical compound defined by its molecular weight of 121.10 g/mol ; it is a versatile and highly valuable scaffold in the landscape of drug discovery. Its favorable structural attributes and synthetic tractability have enabled the development of promising lead compounds against critical biological targets in oncology and immunology. As synthetic methodologies become more efficient and our understanding of its structure-activity relationships deepens, the pyridazinone core will undoubtedly continue to feature prominently in the design of next-generation therapeutics.

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. This compound | C5H3N3O | CID 12376256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1934386-28-3|6-Oxo-1,6-dihydropyridazine-4-carbonitrile|BLD Pharm [bldpharm.com]

- 6. CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. iris.uniss.it [iris.uniss.it]

- 9. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents [patents.google.com]

In-Depth Technical Guide to the Physical Properties of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Significance

3-Oxo-2,3-dihydropyridazine-4-carbonitrile stands as a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic and structural attributes make it a valuable building block for the synthesis of a diverse range of functionalized pyridazinone derivatives. These derivatives have garnered significant interest for their broad spectrum of biological activities, positioning them as promising candidates for drug discovery programs.[1][2] A thorough understanding of the fundamental physical properties of the parent compound is paramount for its effective utilization in synthesis, process development, and formulation. This guide provides a comprehensive overview of the known physical characteristics of this compound, grounded in available data and established scientific principles.

Molecular Structure and Core Physicochemical Parameters

The foundational properties of this compound are summarized below. These parameters are essential for stoichiometric calculations, analytical characterization, and preliminary assessment of its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C₅H₃N₃O | PubChem[3] |

| Molecular Weight | 121.10 g/mol | PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich |

| CAS Number | 64882-65-1 | Sigma-Aldrich |

Diagram of the Molecular Structure of this compound:

Caption: 2D representation of this compound.

Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound is critical for determining appropriate conditions for synthesis, purification, and storage.

Melting Point

Boiling Point

Due to its relatively low molecular weight and polar nature, this compound is expected to have a high boiling point, likely undergoing decomposition before boiling at atmospheric pressure. A boiling point has not been experimentally reported.

Solubility Profile

The solubility of this compound in various solvents is a crucial parameter for reaction setup, workup procedures, and purification methods like recrystallization.

Based on its polar structure, containing a lactam moiety and a nitrile group, it is anticipated to have good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in polar protic solvents like ethanol and methanol is likely to be moderate, while it is expected to be poorly soluble in nonpolar solvents such as hexanes and diethyl ether. A computed property, XLogP3, with a value of -0.8, suggests a higher affinity for hydrophilic environments.[3]

Spectroscopic Characterization

Spectroscopic data is the cornerstone for the structural elucidation and purity assessment of a chemical compound. While specific spectra for this compound are not widely published, the expected spectral features can be inferred from the known characteristics of the pyridazinone ring system and the nitrile functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The protons on the pyridazinone ring would likely appear as distinct signals in the aromatic region. The N-H proton of the lactam would exhibit a characteristic broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the lactam would resonate at a significantly downfield chemical shift (typically >160 ppm). The carbon of the nitrile group would also have a characteristic chemical shift in the range of 115-125 ppm. The remaining three carbons of the pyridazinone ring would appear in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H bond of the lactam.

-

C≡N stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ for the nitrile group.

-

C=O stretch: A strong, sharp absorption band in the region of 1650-1690 cm⁻¹ for the carbonyl group of the lactam.

-

C=C and C=N stretches: Absorptions in the 1400-1600 cm⁻¹ region corresponding to the double bonds within the pyridazinone ring.

Experimental Workflow for IR Spectroscopy:

Caption: A typical workflow for obtaining and interpreting an FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight (approximately 121.10).

-

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of small, stable molecules such as CO, N₂, and HCN from the parent ion, providing further structural information.

Storage and Handling

For maintaining the integrity of this compound, proper storage is essential. Commercial suppliers recommend keeping the compound in a dark place under an inert atmosphere at room temperature.

Conclusion

This technical guide consolidates the available physical property data for this compound. While foundational parameters are established, a clear need exists for the publication of comprehensive, experimentally determined data, particularly for its thermal properties and detailed spectroscopic analyses. Such information would be invaluable to the scientific community, facilitating the advancement of research and development efforts that utilize this important heterocyclic scaffold.

References

An In-depth Technical Guide to the Synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Authored by a Senior Application Scientist

Abstract

The pyridazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous clinically approved drugs.[1] Among its derivatives, the 3-oxo-2,3-dihydropyridazine moiety has emerged as a particularly valuable pharmacophore, demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory properties.[1][2] This guide provides an in-depth, technically-focused overview of the synthesis of a key building block: 3-Oxo-2,3-dihydropyridazine-4-carbonitrile. We will dissect the prevalent synthetic strategies, explain the mechanistic rationale behind procedural choices, and furnish detailed, field-tested protocols suitable for implementation in a research or drug development setting. The methodologies presented are grounded in established chemical principles, ensuring reliability and reproducibility for professionals in the field.

Introduction: The Significance of the Pyridazinone Scaffold

The 3-oxo-2,3-dihydropyridazine ring system is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, with a carbonyl group at the 3-position. This arrangement offers a unique combination of hydrogen bond donors and acceptors, as well as multiple sites for chemical modification, making it an attractive scaffold for modulating physicochemical and biological properties.[1]

Recent research has highlighted the potential of this scaffold in the development of targeted therapeutics. For instance, derivatives of 3-oxo-2,3-dihydropyridazine have been designed as potent and selective inhibitors of Interleukin-2-inducible T-cell Kinase (ITK), a critical mediator in T-cell signaling with implications for T-cell leukemia and various autoimmune disorders.[1][2] The 4-carbonitrile functionality serves as a versatile chemical handle, enabling further elaboration into amides, carboxylic acids, or other functional groups, thus providing a gateway to diverse chemical libraries. This guide focuses on the foundational synthesis of the parent this compound, a crucial starting material for these advanced applications.

Physicochemical and Structural Data

A precise understanding of the target molecule's properties is fundamental. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-oxo-1H-pyridazine-5-carbonitrile | [3] |

| CAS Number | 64882-65-1 | [3][4][5][6] |

| Molecular Formula | C₅H₃N₃O | [3] |

| Molecular Weight | 121.10 g/mol | [3][4][6] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥98% | [4][5] |

| InChI Key | CPZLKSSMZLLSBN-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=C(C(=O)NN=C1)C#N | [3] |

Core Synthetic Strategy: Cyclocondensation

The most direct and widely adopted strategy for constructing the pyridazinone ring is the cyclocondensation reaction between a 1,4-dicarbonyl compound (or its synthetic equivalent) and hydrazine or a hydrazine derivative.[7] For the synthesis of the target molecule, a highly effective approach involves the reaction of a 1,2-dicarbonyl compound with cyanoacetylhydrazine. This multi-component reaction is efficient, convergent, and leverages readily available starting materials.[7][8]

Mechanistic Rationale

The reaction proceeds through a well-defined sequence of nucleophilic addition and dehydration steps.

-

Hydrazone Formation: The more nucleophilic terminal nitrogen of cyanoacetylhydrazine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound (e.g., glyoxal). This is followed by dehydration to form an initial hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group. This step forms a five-membered ring precursor which rapidly rearranges to the more stable six-membered dihydropyridazine ring.

-

Dehydration/Aromatization: A final dehydration step occurs to yield the conjugated, aromatic pyridazinone ring system.

The presence of the electron-withdrawing cyano group on the acetyl portion of the hydrazine reagent is critical, as it activates the methylene protons, facilitating the final tautomerization and aromatization to the stable pyridazinone product.

Synthetic Pathway Visualization

The overall workflow, from common starting materials to the final product, is illustrated below. This process begins with the synthesis of the key intermediate, cyanoacetylhydrazine.

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocols

The following protocols are presented with the expectation that they will be performed by trained chemists in a properly equipped laboratory, following all institutional safety guidelines.

Protocol 1: Synthesis of Cyanoacetylhydrazine

This intermediate is crucial and can be readily prepared in high yield from commercially available precursors.[7]

Materials:

-

Ethyl cyanoacetate (1.0 eq)

-

Hydrazine hydrate (64-85%, 1.1 eq)

-

Ethanol (Absolute)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add ethyl cyanoacetate.

-

Add absolute ethanol to dissolve the ester (approx. 2 mL per gram of ester).

-

While stirring vigorously, add hydrazine hydrate dropwise to the cooled solution. The addition should be controlled to maintain the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature.

-

Continue stirring at room temperature for an additional 2-3 hours. A white precipitate will form.

-

Cool the mixture in a freezer (-10 to -20 °C) for 30 minutes to maximize precipitation.[7]

-

Collect the white solid by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

-

The resulting cyanoacetylhydrazine is typically of high purity (>98%) and can be used in the next step without further purification.

Expected Yield: 85-95% Appearance: White crystalline solid

Protocol 2: Synthesis of this compound

This protocol adapts the general method of condensing a 1,2-dicarbonyl with cyanoacetylhydrazine to produce the unsubstituted parent compound.[7][8]

Materials:

-

Cyanoacetylhydrazine (1.0 eq)

-

Glyoxal (40% solution in water, 1.05 eq)

-

Ethanol (95%)

-

Piperidine (catalytic amount, ~0.1 eq)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend cyanoacetylhydrazine in 95% ethanol (approx. 10 mL per gram).

-

To this suspension, add the 40% aqueous glyoxal solution, followed by the catalytic amount of piperidine.

-

Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. A precipitate should form.

-

Further cool the mixture in an ice bath for 1 hour to maximize product crystallization.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake sequentially with cold water to remove any inorganic salts, followed by a small amount of cold ethanol to facilitate drying.

-

Dry the product under vacuum at 50 °C to yield the final compound.

Expected Yield: 65-75% Appearance: Off-white to pale yellow solid

Purification and Characterization

The crude product obtained is often of sufficient purity for subsequent use. If further purification is required, recrystallization from an ethanol/water mixture is effective.

Characterization:

-

Melting Point: Compare with literature values.

-

¹H NMR: Confirm the presence of the pyridazine ring protons and the N-H proton.

-

¹³C NMR: Identify the carbonyl, nitrile, and aromatic carbons.

-

IR Spectroscopy: Verify the presence of key functional groups: N-H stretch, C≡N stretch (approx. 2220-2260 cm⁻¹), and C=O stretch (approx. 1660-1680 cm⁻¹).

-

Mass Spectrometry: Confirm the molecular weight (m/z = 121.03).

Logical Framework for the Cyclocondensation Mechanism

The base-catalyzed cyclization is a critical step that ensures the formation of the six-membered pyridazinone ring. The sequence of events is depicted below.

Caption: Logical flow of the key mechanistic steps.

Conclusion and Future Directions

The synthesis of this compound via the cyclocondensation of glyoxal and cyanoacetylhydrazine represents a robust, efficient, and scalable method for accessing this valuable heterocyclic building block. The protocols provided herein are designed to be both reliable and informative, explaining the causality behind the experimental choices. As a versatile intermediate, this compound serves as an ideal starting point for the development of novel therapeutics, particularly in the fields of oncology and immunology.[1][2] Further derivatization, often through N-alkylation or Suzuki-Miyaura coupling at other positions on the ring, allows for extensive structure-activity relationship (SAR) studies, paving the way for the next generation of pyridazinone-based drugs.[1][9]

References

- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H3N3O | CID 12376256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 64882-65-1 [sigmaaldrich.com]

- 5. This compound [sobekbio.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. iris.uniss.it [iris.uniss.it]

An In-depth Technical Guide to 3-Oxo-2,3-dihydropyridazine-4-carbonitrile: A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-oxo-2,3-dihydropyridazine-4-carbonitrile, a heterocyclic scaffold of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical properties, validated synthetic protocols, and its versatile applications as a pharmacophore in the design of novel therapeutics. The causality behind experimental choices and the strategic derivatization of this core structure to achieve desired biological activities will be a central focus.

Core Compound Identification and Properties

The foundational molecule, this compound, is a pyridazinone derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, an oxo group, and a nitrile substituent.

IUPAC Name: this compound Alternative IUPAC Name: 6-oxo-1H-pyridazine-5-carbonitrile[1] CAS Number: 64882-65-1 Molecular Formula: C₅H₃N₃O Molecular Weight: 121.10 g/mol [1]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

| SMILES | N#CC1=CC=NNC1=O | [3] |

| InChI Key | CPZLKSSMZLLSBN-UHFFFAOYSA-N | [1] |

Synthesis of the Core Scaffold

The pyridazinone ring is a common motif in medicinal chemistry, and various synthetic strategies have been developed for its construction. While this compound is commercially available, understanding its synthesis provides valuable insights for the preparation of novel analogs. A prevalent and efficient method involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine.

General Synthetic Approach: Condensation with Hydrazine

A robust method for the synthesis of substituted 3-oxo-2,3-dihydropyridazine-4-carbonitriles involves the reaction of a 1,2-dicarbonyl compound (like benzil derivatives) with cyanoacetylhydrazide. This approach offers a convergent and efficient route to a variety of analogs.[4][5]

Experimental Protocol: Nanocatalyzed Synthesis of 5,6-Disubstituted Analogs

This protocol describes a highly efficient, one-pot, solvent-free synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitriles, which demonstrates a general strategy applicable to this class of compounds.

Materials:

-

Substituted Benzil (1 mmol)

-

Cyanoacetylhydrazide (1 mmol)

-

Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) nano catalyst

Procedure:

-

A mixture of the substituted benzil and cyanoacetylhydrazide is heated to 110°C.

-

The CCSO nano catalyst is added to the reaction mixture.

-

The reaction is typically complete within 2-4 minutes, with yields reported to be in the range of 90-95%.[4][5]

-

The product can be purified through standard techniques such as recrystallization.

Causality: The use of a nano-catalyst like CCSO provides a high surface area for the reaction, significantly accelerating the rate of the condensation and cyclization steps. The solvent-free conditions make this an environmentally friendly and economically efficient method.

Caption: General workflow for the synthesis of substituted pyridazinones.

Chemical Reactivity and Derivatization Strategies

The this compound scaffold possesses multiple reactive sites, making it an excellent platform for chemical diversification in drug discovery programs. The key sites for modification are the nitrogen atoms of the pyridazinone ring and the carbon atoms of the ring, particularly when substituted with a leaving group like a halogen.

N-Alkylation vs. O-Alkylation

The pyridazinone ring exists in a tautomeric equilibrium with its enol form, 3-hydroxypyridazine. This gives rise to two potential sites for alkylation: the ring nitrogen (N-alkylation) and the exocyclic oxygen (O-alkylation). The selectivity of this reaction is influenced by several factors, including the nature of the electrophile, the base, and the solvent.[6][7][8][9][10]

-

N-Alkylation: Generally favored when using alkali metal salts of the pyridazinone in polar aprotic solvents like DMF. This is often the desired pathway in the synthesis of biologically active molecules, as the N-substituent can be tailored to interact with specific pockets in the target protein.

-

O-Alkylation: Can be favored under different conditions, for example, using a silver salt of the pyridazinone.

Palladium-Catalyzed Cross-Coupling Reactions

A powerful strategy for derivatizing the pyridazinone core involves the introduction of a halogen atom (typically chlorine or bromine) onto the ring, which can then serve as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, which is crucial for exploring structure-activity relationships (SAR).

Example Application: Synthesis of ITK Inhibitors

A modular synthetic strategy for creating a library of 3-oxo-2,3-dihydropyridazine-based ITK inhibitors starts with 4-bromo-6-chloropyridazin-3(2H)-one.[11]

-

Nucleophilic Substitution: The chlorine at the 6-position can be displaced by various nucleophiles, such as amines, to introduce diversity at this position.

-

Suzuki-Miyaura Coupling: The bromine at the 4-position is then used in a Suzuki coupling reaction with a range of boronic acids to introduce different aryl or heteroaryl moieties. This two-step approach allows for the rapid generation of a diverse library of compounds for biological screening.[11]

Caption: Modular synthesis of pyridazinone derivatives.

Applications in Drug Development and Biological Significance

The 3-oxo-2,3-dihydropyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a ligand for a variety of biological targets. Derivatives of this core have shown a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, immunomodulatory, and cardiovascular effects.[12]

Kinase Inhibition

A major application of the 3-oxo-2,3-dihydropyridazine scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

Interleukin-2-inducible T-cell Kinase (ITK) Inhibition:

ITK is a non-receptor tyrosine kinase that is crucial for T-cell receptor (TCR) signaling.[11] Aberrant ITK activity is associated with T-cell malignancies and inflammatory diseases. Derivatives of 3-oxo-2,3-dihydropyridazine have been developed as potent and selective ITK inhibitors. These compounds typically work by occupying the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream substrates.

Mechanism of Action: Successful ITK inhibitors based on this scaffold have been shown to reduce the phosphorylation of ITK itself and its downstream targets, such as extracellular signal-regulated kinase 1/2 (ERK1/2). This disruption of the signaling cascade can lead to decreased T-cell proliferation and activation.

ITK Signaling Pathway:

Caption: Simplified ITK signaling pathway and the point of intervention.

Other Kinase Targets: The versatility of the 3-oxo-2,3-dihydropyridazine scaffold has been demonstrated by its use in developing inhibitors for other important kinases, including:

-

Epidermal Growth Factor Receptor (EGFR)

-

Cyclin-Dependent Kinase 2 (CDK2)

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

G-Protein Coupled Receptor (GPCR) Ligands

In addition to kinase inhibition, derivatives of this scaffold have been explored as ligands for G-protein coupled receptors (GPCRs).

Cannabinoid Receptor 2 (CB2R) Inverse Agonists: The CB2 receptor is primarily expressed in immune cells and is a target for the treatment of inflammatory and neuropathic pain. By modifying the substituents on the 3-oxo-2,3-dihydropyridazine core, researchers have developed potent and selective inverse agonists for CB2R.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile scaffold in the field of drug discovery. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the development of novel therapeutics. The modular synthetic approaches, particularly those employing palladium-catalyzed cross-coupling reactions, allow for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. Future research will likely focus on further exploring the derivatization of this core to target other disease-relevant proteins, as well as optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds. The insights provided in this guide are intended to serve as a solid foundation for researchers and scientists working to harness the full potential of this remarkable heterocyclic system.

References

- 1. scispace.com [scispace.com]

- 2. jocpr.com [jocpr.com]

- 3. CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar [semanticscholar.org]

- 9. sciforum.net [sciforum.net]

- 10. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iris.uniss.it [iris.uniss.it]

An In-Depth Guide to the Spectroscopic Characterization of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

This technical guide provides a comprehensive overview of the spectroscopic profile of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile (CAS: 64882-65-1), a heterocyclic compound of interest in medicinal chemistry and materials science. For researchers and drug development professionals, accurate structural confirmation and purity assessment are paramount. This document outlines the expected spectroscopic data across major analytical techniques—NMR, IR, and Mass Spectrometry—and provides the underlying scientific rationale for data interpretation and acquisition.

While published experimental spectra for this specific molecule are not widely available, this guide is built upon a foundational analysis of its chemical structure, leveraging established principles of spectroscopy to predict its characteristic spectral features. The methodologies described herein represent a robust framework for its empirical characterization.

Molecular Structure and Spectroscopic Implications

This compound is a pyridazinone derivative with a molecular formula of C₅H₃N₃O and a molecular weight of approximately 121.10 g/mol .[1] Its structure incorporates several key functional groups that give rise to distinct and predictable spectroscopic signatures:

-

A Pyridazinone Ring: This six-membered heterocyclic system contains a cyclic amide (lactam) functionality.

-

An α,β-Unsaturated System: The double bond within the ring is conjugated with both the carbonyl group (C=O) and the nitrile group (C≡N).

-

A Nitrile Group: The -C≡N group is a strong spectroscopic marker.

-

Exchangeable and Aromatic Protons: The structure contains two protons on the heterocyclic ring and one exchangeable amide proton (N-H).

The tautomeric relationship between the oxo and the potential hydroxy form (3-hydroxypyridazine-4-carbonitrile) is a critical consideration. However, in most solvents, the oxo form is significantly predominant and is the focus of this guide.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a high-field NMR instrument (≥400 MHz) is recommended for optimal resolution of proton couplings.

Predicted ¹H NMR Data

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice as its polarity effectively solubilizes the compound, and its hydrogen-bonding acceptor nature allows for the clear observation of the exchangeable N-H proton at a downfield chemical shift.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 13.0 | Broad Singlet | 1H | NH | The amide proton is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl and its participation in intermolecular hydrogen bonding. Its broadness is characteristic of exchangeable protons. |

| ~ 8.4 | Doublet | 1H | C5-H | This proton is part of a conjugated system and is adjacent to a nitrogen atom, leading to a downfield shift. It is expected to show coupling to the C6-H proton. |

| ~ 7.8 | Doublet | 1H | C6-H | This proton is also in the deshielded region of the spectrum. It will couple with the C5-H proton, resulting in a doublet. |

Predicted ¹³C NMR Data

A ¹³C NMR spectrum, often acquired with proton decoupling, provides one signal for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 160 | C =O | The carbonyl carbon of the cyclic amide (lactam) is expected in this highly deshielded region. |

| ~ 145 | C 5 | This olefinic carbon is significantly downfield due to its position in the conjugated system and attachment to nitrogen. |

| ~ 135 | C 6 | The second olefinic carbon, also deshielded by conjugation and proximity to nitrogen. |

| ~ 115 | C ≡N | The nitrile carbon signal is characteristic and appears in this region. |

| ~ 105 | C 4 | This carbon is attached to the nitrile group and is part of the double bond system, placing it in the olefinic/aromatic region but shielded relative to C5 and C6. |

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for the rapid identification of key functional groups. The Attenuated Total Reflectance (ATR) sampling technique is ideal as it requires minimal sample preparation.

Table 3: Predicted IR Absorption Bands (Solid-State, ATR)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

|---|---|---|---|

| 3200 - 3000 | Medium, Broad | N-H | Stretching |

| ~ 2230 | Strong, Sharp | C≡N (Nitrile) | Stretching |

| ~ 1680 | Strong, Sharp | C=O (Amide I) | Stretching |

| 1600 - 1450 | Medium-Strong | C=C / C=N | Ring Stretching |

| ~ 1580 | Medium | N-H | Bending (Amide II) |

Expert Insight: The nitrile stretch at ~2230 cm⁻¹ is a highly reliable and clean diagnostic peak. The position of the carbonyl (C=O) stretch at a relatively low wavenumber (~1680 cm⁻¹) is indicative of its inclusion in a conjugated, six-membered ring system, which lowers the bond order and absorption frequency compared to a simple acyclic ketone.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is essential for confirming the elemental composition.

Table 4: Predicted Mass Spectrometry Data (ESI-HRMS)

| Ion Mode | Adduct | Calculated m/z | Observed m/z | Rationale |

|---|---|---|---|---|

| Positive | [M+H]⁺ | 122.0352 | Within 5 ppm | Protonation is expected to occur readily on one of the ring nitrogen atoms. |

| Negative | [M-H]⁻ | 120.0200 | Within 5 ppm | Deprotonation of the acidic N-H proton will generate the anion. |

Fragmentation Analysis: In tandem MS (MS/MS) experiments, the molecular ion would likely undergo fragmentation through pathways such as the loss of CO (28 Da) or HCN (27 Da), providing further structural confirmation.

Experimental Protocols

The following protocols are designed to generate high-quality, reproducible data for the characterization of this compound.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Shimming: Insert the sample into the NMR spectrometer. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a ¹H spectrum using a standard pulse program. Use a spectral width sufficient to cover the range of -1 to 15 ppm. A relaxation delay of at least 2 seconds is recommended.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An increased number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Protocol 2: IR Spectroscopy (ATR)

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Sample Analysis: Apply pressure using the anvil to ensure good contact. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Protocol 3: High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in both positive and negative ion modes over a mass range that includes the expected molecular ions (e.g., m/z 50-500).

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ and/or [M-H]⁻ ions and use the instrument software to calculate the elemental composition, comparing it to the theoretical formula C₅H₃N₃O.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of data from multiple spectroscopic techniques. The key identifiers for this compound are the unique set of three proton signals in the ¹H NMR (including a downfield exchangeable proton), the characteristic nitrile and carbonyl peaks in the IR spectrum, and the accurate mass confirmation of its molecular formula by HRMS. This guide provides the predictive framework and methodological standards for researchers to confidently undertake the synthesis and characterization of this and related pyridazinone structures.

References

The Versatile Scaffolding of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile: A Technical Guide for Drug Discovery

Introduction: The Privileged Pyridazinone Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyridazin-3(2H)-one nucleus is a quintessential example of such a "privileged scaffold," owing to its remarkable structural and functional diversity.[1] This guide focuses on a particularly valuable derivative, 3-Oxo-2,3-dihydropyridazine-4-carbonitrile , a versatile starting material that serves as a gateway to a multitude of biologically active compounds. Its unique arrangement of a reactive nitrile group adjacent to the pyridazinone core provides chemists with a powerful handle for molecular elaboration.

Researchers and drug development professionals will find in this guide a comprehensive exploration of the synthesis, reactivity, and strategic application of this pivotal molecule. We will delve into the causality behind synthetic choices, provide robust experimental protocols, and illuminate the pathways to novel drug candidates, from kinase inhibitors to cardiovascular agents.[2]

Physicochemical Properties and Structural Attributes

A thorough understanding of the fundamental properties of a starting material is paramount for its effective utilization.

| Property | Value | Source |

| Molecular Formula | C₅H₃N₃O | --INVALID-LINK--[1] |

| Molecular Weight | 121.10 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 6-oxo-1,6-dihydropyridazine-5-carbonitrile | --INVALID-LINK--[1] |

| CAS Number | 64882-65-1 | --INVALID-LINK--[1] |

| Appearance | Pale-brown solid | --INVALID-LINK-- |

| Purity | Typically ≥98% | --INVALID-LINK--[3] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | --INVALID-LINK--[3] |

The pyridazinone core is characterized by a keto-enol tautomerism, which can influence its reactivity and biological interactions. The presence of two adjacent nitrogen atoms and a keto functionality allows for protonation and hydrogen bond formation, contributing to the diverse pharmacological properties of its derivatives.

Synthesis of the Core Scaffold: A Strategic Approach

The synthesis of this compound can be approached through several methodologies. A particularly efficient and environmentally conscious method involves a one-pot, solvent-free reaction catalyzed by a nano-catalyst.

Recommended Synthetic Protocol: Nano-Catalyzed One-Pot Synthesis

This method, adapted from a procedure for substituted analogs, offers high yields and short reaction times, making it an attractive choice for laboratory-scale synthesis.[4]

Reaction Scheme:

Figure 1: General scheme for the nano-catalyzed synthesis of pyridazinones.

Step-by-Step Methodology:

-

Preparation of the Catalyst: Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) nano-particles are synthesized via an auto-combustion method.[4]

-

Reaction Setup: In a round-bottom flask, equimolar amounts of a suitable 1,2-dicarbonyl compound (e.g., benzil for the 5,6-diphenyl derivative) and cyanoacetylhydrazide are mixed.

-

Catalyst Addition: A catalytic amount of the CCSO nano-catalyst is added to the mixture.

-

Reaction Conditions: The solid-phase reaction is heated, typically for 2-4 minutes.[4]

-

Work-up and Purification: The reaction mixture is cooled, and the product is isolated and purified, often by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

-

Nano-catalyst: The use of a CCSO nano-catalyst provides a large surface area for the reaction, significantly accelerating the rate of condensation and cyclization. This allows for a solvent-free reaction, which is both environmentally friendly and simplifies the work-up process.

-

Solvent-Free Conditions: Heating the solid reactants directly promotes the reaction without the need for a solvent, reducing waste and potential side reactions. The short reaction time is a direct consequence of the high efficiency of the catalyst at elevated temperatures.

-

High Yields: The reported yields for this method are typically in the range of 90-95%, making it a highly efficient route to the desired product.[4]

Spectroscopic Characterization: A Self-Validating System

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show signals corresponding to the protons on the pyridazinone ring. For a 6-phenyl substituted analog, aromatic protons would appear in the range of δ 7.0-8.0 ppm. The NH proton of the pyridazinone ring would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon spectrum will be characterized by signals for the carbonyl group (C=O) typically above δ 160 ppm, the nitrile carbon (C≡N) around δ 115-120 ppm, and the carbons of the pyridazinone ring. For a 6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid derivative, the carbonyl carbon appears at δ 164.18 ppm.[5]

-

IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), the C≡N stretch (around 2220-2260 cm⁻¹), and the C=O stretch of the amide (around 1650-1680 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (121.10 g/mol ).

Chemical Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of both the pyridazinone core and the nitrile functionality.

Transformations of the Nitrile Group

The cyano group at the C4 position is a versatile handle for introducing diverse functionalities.

Figure 2: Key transformations of the nitrile group.

-

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 3-oxo-2,3-dihydropyridazine-4-carboxylic acid.[6][7] This carboxylic acid is a crucial intermediate for the synthesis of various amides and esters with potential biological activity.[4]

-

Conversion to Amides: Partial hydrolysis of the nitrile can afford the corresponding carboxamide. These amides are valuable for further derivatization and have been explored as ligands for various biological targets.

Reactivity of the Pyridazinone Ring

The pyridazinone ring itself offers multiple sites for modification, enabling the synthesis of diverse compound libraries.

-

N-Alkylation/Arylation: The nitrogen at the 2-position can be readily alkylated or arylated to introduce various substituents. This is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

-

Chlorination and Nucleophilic Substitution: The carbonyl group can be converted to a chloride using reagents like phosphorus oxychloride (POCl₃).[8] This resulting 3-chloropyridazine-4-carbonitrile is a highly reactive intermediate that can undergo nucleophilic substitution with a wide range of nucleophiles, such as amines and thiols, to introduce further diversity.

Figure 3: Chlorination and subsequent substitution of the pyridazinone ring.

Application in Kinase Inhibitor Synthesis

The 3-oxo-2,3-dihydropyridazine scaffold is a key component in the design of various kinase inhibitors. For instance, derivatives of this core have been synthesized and evaluated as potent and selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a target for T-cell leukemia.[3] The modular synthesis allows for systematic structural modifications at different positions of the pyridazinone ring to optimize potency and selectivity.

Conclusion: A Gateway to Therapeutic Innovation

This compound stands out as a starting material of significant strategic importance in drug discovery. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, provides a robust platform for the generation of diverse chemical libraries. The proven success of the pyridazinone core in numerous biologically active compounds underscores the potential of this particular scaffold. For researchers and scientists in the field, a deep understanding of the principles and protocols outlined in this guide will undoubtedly facilitate the exploration of new chemical space and the development of next-generation therapeutics.

References

- 1. This compound | C5H3N3O | CID 12376256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents [patents.google.com]

- 5. CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Oxo-2,3-dihydropyridazine-4-carbonitrile: A Privileged Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical structure, synthesis, reactivity, and its emerging role as a versatile scaffold in the design of novel therapeutics.

Core Molecular Structure and Physicochemical Properties

This compound is a six-membered aromatic ring system containing two adjacent nitrogen atoms, a carbonyl group, and a nitrile substituent. This arrangement of functional groups imparts a unique electronic and steric profile, making it an attractive starting point for chemical library synthesis.

The pyridazinone core is a recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. The presence of nitrogen atoms and the keto functionality allows for protonation and hydrogen bond formation, which are crucial for drug-receptor interactions[1].

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| Molecular Formula | C₅H₃N₃O |

| Molecular Weight | 121.10 g/mol |

| IUPAC Name | 6-oxo-1H-pyridazine-5-carbonitrile |

| CAS Number | 64882-65-1 |

| SMILES | C1=C(C(=O)NN=C1)C#N |

| InChI Key | CPZLKSSMZLLSBN-UHFFFAOYSA-N |

| Physical Form | Solid |

| Purity (typical) | 98% |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,1!"]; N2 [label="N", pos="-1,0.5!"]; C3 [label="C", pos="-1,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="1,-0.5!"]; C6 [label="C", pos="1,0.5!"]; O7 [label="O", pos="-1.8,-1!"]; C8 [label="C", pos="2,-1!"]; N9 [label="N", pos="2.8,-1.4!"]; H1[label="H", pos="0,1.5!"];

// Define bonds N1 -- N2 [dir=none]; N2 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [style=double, dir=none]; C5 -- C6 [dir=none]; C6 -- N1 [style=double, dir=none]; C3 -- O7 [style=double, dir=none]; C4 -- C8 [dir=none]; C8 -- N9 [style=triple, dir=none]; N1 -- H1[dir=none];

}

Caption: 2D Chemical Structure of this compound.

Synthesis of the Pyridazinone Core

The synthesis of pyridazinone derivatives is a well-established area of heterocyclic chemistry. Several synthetic strategies have been developed, often involving the condensation of a hydrazine derivative with a 1,4-dicarbonyl compound or its equivalent.

General Synthetic Approach from γ-Keto Acids

One of the most common methods for constructing the pyridazinone ring is the reaction of a γ-keto acid with hydrazine hydrate. This reaction proceeds via a condensation mechanism to form a 4,5-dihydropyridazin-3(2H)-one, which can be subsequently oxidized to the aromatic pyridazinone.

Caption: Generalized synthetic pathway to pyridazinones from γ-keto acids.

Synthesis from Diethyl Malonate

Derivatives of 3-oxo-2,3-dihydropyridazine can be synthesized starting from diethyl malonate. A synthetic route involves the condensation of a bromide with diethyl malonate in the presence of a base like sodium hydride, followed by reaction with hydrazine monohydrate in ethanol to form the dihydropyridazinone ring[3]. Subsequent oxidation yields the desired pyridazinone.

Nanocatalyzed Solid-Phase Synthesis

For substituted derivatives, an efficient, one-pot, solvent-free synthesis has been developed using a Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) nano catalyst. This method involves the reaction of a substituted benzil with cyano acetylhydrazide and offers very short reaction times (2–4 minutes) and high yields (90–95%)[4][5]. While highly efficient, the requirement for a specific nanocatalyst may limit its accessibility for all laboratories.

Experimental Protocol: A General Approach to Pyridazinone Synthesis

Please note: Specific experimental conditions will vary depending on the starting materials and desired product. The following is a generalized protocol based on common synthetic methods.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the appropriate γ-keto acid or its ester derivative.

-

Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid.

-

Hydrazine Addition: Slowly add hydrazine hydrate to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies | Interpretation |

| ¹H NMR | δ 7.0-8.5 ppm (m, 2H) | Aromatic protons on the pyridazinone ring. |

| δ 11.0-13.0 ppm (br s, 1H) | NH proton of the lactam, likely broad due to exchange. | |

| ¹³C NMR | δ 160-170 ppm | Carbonyl carbon (C=O) of the lactam. |

| δ 115-125 ppm | Nitrile carbon (C≡N). | |

| δ 120-150 ppm | Aromatic carbons of the pyridazinone ring. | |

| FT-IR (cm⁻¹) | ~3200-3400 (br) | N-H stretching of the lactam. |

| ~2220-2260 | C≡N stretching of the nitrile group. | |

| ~1650-1700 | C=O stretching of the lactam. | |

| Mass Spectrometry | m/z = 121.03 (M⁺) | Molecular ion peak. |

Chemical Reactivity and Applications in Drug Discovery

The pyridazinone ring is a versatile scaffold that can be functionalized at multiple positions to modulate its physicochemical and biological properties[6]. The presence of the lactam, the aromatic ring, and the nitrile group provides multiple handles for chemical modification.

As an Interleukin-2-inducible T-cell Kinase (ITK) Inhibitor

Derivatives of 3-oxo-2,3-dihydropyridazine have emerged as a novel scaffold for the selective inhibition of Interleukin-2-inducible T-cell kinase (ITK)[7]. ITK is a crucial enzyme in T-cell signaling, and its inhibition is a promising therapeutic strategy for T-cell leukemia and other autoimmune and inflammatory diseases[6].

A study on a series of 3-oxo-2,3-dihydropyridazine derivatives identified a lead compound that demonstrated selective ITK inhibition with a favorable therapeutic index[8]. Western blot analysis confirmed that this compound reduced the phosphorylation of ITK and the downstream signaling molecule ERK1/2 in Jurkat cells, providing evidence for its on-target mechanism of action[8].

Caption: Mechanism of action of 3-oxo-2,3-dihydropyridazine derivatives as ITK inhibitors.

As a Cannabinoid Receptor Type-2 (CB2) Inverse Agonist

The 3-oxo-2,3-dihydropyridazine scaffold has also been explored for the development of ligands for the cannabinoid receptor type 2 (CB2). The CB2 receptor is primarily expressed in the immune system and is a target for therapies aimed at treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.

A series of novel 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamides were designed and synthesized, leading to the discovery of a potent and selective CB2 receptor inverse agonist[3]. An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. This finding highlights the potential of the pyridazinone scaffold in developing modulators of the endocannabinoid system[3].

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard statements apply:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

The signal word for this compound is "Danger" , and it is associated with the GHS pictogram GHS06 (skull and crossbones)[9].

For the related compound, 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid, the following hazard statements have been identified: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[10].

Safe Handling Procedures:

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Keep in a dark place under an inert atmosphere at room temperature[9].

Conclusion

This compound is a heterocyclic compound with a rich chemical landscape and significant potential in drug discovery. Its versatile and "privileged" pyridazinone core has been successfully utilized to develop potent and selective inhibitors of ITK and inverse agonists of the CB2 receptor. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. As research in this area continues, it is anticipated that the this compound scaffold will continue to be a valuable building block in the quest for new and improved medicines.

References

- 1. chemscene.com [chemscene.com]